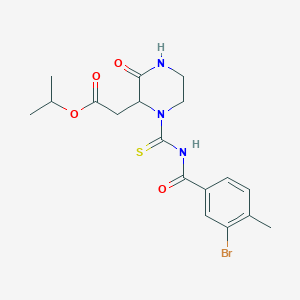
Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl 2-[1-[(3-bromo-4-methylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4S/c1-10(2)26-15(23)9-14-17(25)20-6-7-22(14)18(27)21-16(24)12-5-4-11(3)13(19)8-12/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,20,25)(H,21,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXMVCGVTWFRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following are key mechanisms identified in research:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially disrupting metabolic pathways associated with disease processes.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses and signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest its potential as an antimicrobial agent, affecting bacterial growth and viability.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound in different biological contexts.
- Cancer Research : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to controls. This suggests potential therapeutic applications in oncology.
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited notable antibacterial properties, particularly against resistant strains. The mechanism appears linked to membrane disruption and inhibition of cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


